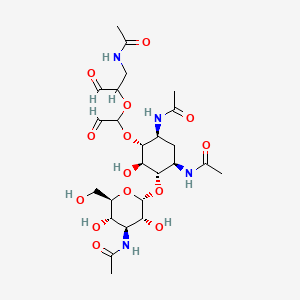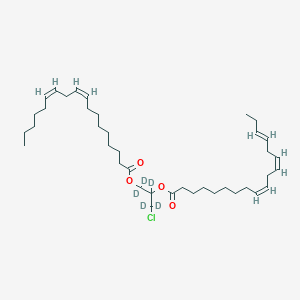
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5: is a diacylglycerol derivative that contains linoleic acid at the sn-1 position and linolenic acid at the sn-2 position. The compound is labeled with deuterium (d5) and has a chlorine atom at the sn-3 position, making it a versatile molecule for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification techniques to achieve high purity and yield. The use of deuterium labeling requires specialized facilities to incorporate the isotope effectively .
Chemical Reactions Analysis
Types of Reactions: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The double bonds in the linoleic and linolenic acid moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with a palladium catalyst for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted diacylglycerols depending on the nucleophile used.
Oxidation and Reduction: Products include epoxides, alcohols, and reduced fatty acid derivatives.
Scientific Research Applications
Chemistry: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols .
Biology: In biological research, this compound is utilized to investigate the role of diacylglycerols in cell signaling pathways and membrane dynamics .
Medicine: The compound’s labeled form (d5) allows for detailed studies using mass spectrometry, aiding in the understanding of lipid-related diseases and the development of therapeutic interventions .
Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products and as a reference standard in quality control processes .
Mechanism of Action
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. The compound’s structure allows it to mimic natural diacylglycerols, thereby modulating signaling pathways and metabolic processes. The deuterium labeling provides a unique advantage in tracing and studying these interactions at the molecular level .
Comparison with Similar Compounds
rac-1-Linoleoyl-3-chloropropanediol: Similar structure but lacks the linolenic acid moiety.
rac-1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of linoleic and linolenic acids, along with deuterium labeling. This combination provides distinct properties for studying lipid metabolism and signaling, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C39H65ClO4 |
|---|---|
Molecular Weight |
638.4 g/mol |
IUPAC Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6+,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
RNQDQJFAEAQNIS-DDGANTDDSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


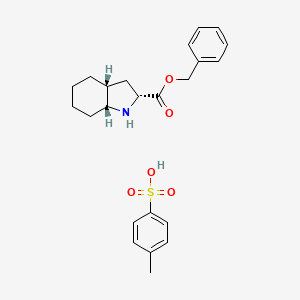
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
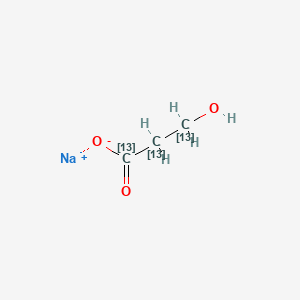
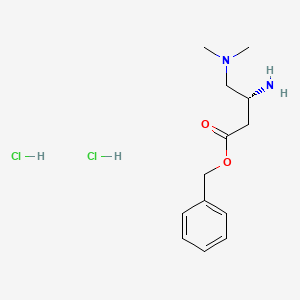

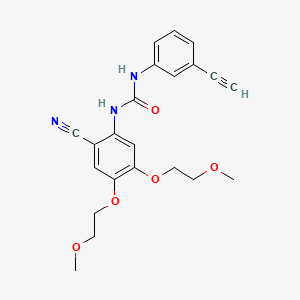
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
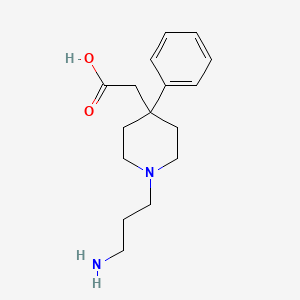
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)


